Azidomethyl phenyl sulfide

Description

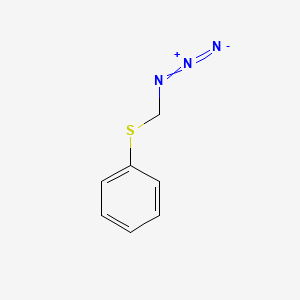

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azidomethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-10-9-6-11-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQGRMGPIMCXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472767 | |

| Record name | Azidomethyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77422-70-9 | |

| Record name | Azidomethyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to the Synthesis and Characterization of Azidomethyl Phenyl Sulfide

This compound (CAS No: 77422-70-9; Molecular Formula: C₇H₇N₃S) is a valuable organic reagent recognized for its utility as a versatile building block in synthetic chemistry.[1][] Its structure, featuring a reactive azide moiety tethered to a phenylthio group, makes it particularly suitable for introducing a primary amine synthon and for constructing complex heterocyclic systems.[3][4] The foundational work by Trost and Pearson highlighted its role as a synthon for the NH₂ group, establishing its importance in the field.[3]

This technical guide provides an in-depth exploration of the synthesis and characterization of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring a comprehensive understanding of the molecule's preparation and validation. The guide covers the standard laboratory synthesis, detailed characterization through modern analytical techniques, and critical safety considerations.

Section 1: Synthesis of this compound

The most reliable and commonly employed synthesis of this compound is a two-step process commencing from readily available thioanisole.[3] This method involves an initial chlorination to create a reactive intermediate, followed by a nucleophilic substitution to introduce the azide functionality.

Mechanistic Rationale

The synthetic strategy is predicated on a logical sequence of reactivity.

-

α-Chlorination: Thioanisole (phenyl methyl sulfide) is first converted to its α-chloro derivative, chloromethyl phenyl sulfide. This step utilizes a chlorinating agent like sulfuryl chloride (SO₂Cl₂). The rationale for this initial step is to transform the methyl group into a good leaving group (chloride), thereby activating the benzylic position for subsequent nucleophilic attack.

-

Nucleophilic Substitution (Sₙ2): The second step involves the reaction of chloromethyl phenyl sulfide with sodium azide (NaN₃). The azide anion (N₃⁻) acts as a potent nucleophile, displacing the chloride ion in a classic Sₙ2 reaction. Acetonitrile is an ideal solvent for this transformation as its polar aprotic nature effectively solvates the sodium cation while leaving the azide anion relatively free to perform the nucleophilic attack, leading to the formation of the final product.[3]

Experimental Workflow

The overall synthetic pathway is a streamlined process from a common starting material to the purified final product.

Detailed Synthesis Protocol

Safety First: This procedure involves hazardous materials. Perform all steps in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5]

Step 1: Synthesis of Chloromethyl Phenyl Sulfide

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

-

Reagents: Charge the flask with thioanisole. Dissolve sulfuryl chloride (SO₂Cl₂) in a suitable inert solvent (e.g., dichloromethane) and place it in the dropping funnel.

-

Reaction: Slowly add the sulfuryl chloride solution to the stirred thioanisole. The reaction is exothermic, and maintaining a temperature at or below 5 °C is crucial to minimize the formation of side products, such as those from aromatic ring chlorination.

-

Monitoring: After the addition is complete, allow the mixture to stir and slowly warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, carefully quench the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the organic layer with a suitable solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude chloromethyl phenyl sulfide. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Setup: In a new round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium azide.

-

Reagents: Dissolve the crude chloromethyl phenyl sulfide from the previous step in acetonitrile and add it to the flask containing sodium azide.

-

Reaction: Heat the reaction mixture to a gentle reflux. The progress of the nucleophilic substitution can be monitored by TLC, observing the disappearance of the starting material.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure to remove the acetonitrile. The resulting crude oil can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[]

Safety Considerations in Synthesis

-

Sulfuryl Chloride (SO₂Cl₂): Is corrosive and reacts violently with water. It should be handled with extreme care.

-

Sodium Azide (NaN₃): Is highly toxic and can be fatal if swallowed or absorbed through the skin. It can form explosive heavy metal azides. Contact with acid liberates highly toxic hydrazoic acid gas.[5] All equipment should be decontaminated appropriately.

-

This compound: As an organic azide, it should be treated as potentially explosive, especially upon heating or shock. Avoid high temperatures during distillation and always use a safety shield. It is a combustible liquid.

Section 2: Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is critical. A combination of physical property measurements and spectroscopic analysis provides a comprehensive validation.

Physical Properties

The physical constants of this compound are key indicators of its identity and purity.

| Property | Value | Source(s) |

| CAS Number | 77422-70-9 | [1] |

| Molecular Weight | 165.22 g/mol | [1] |

| Appearance | Colorless to gold liquid | [] |

| Boiling Point | 104-105 °C / 5 mmHg | [][6] |

| Density | 1.168 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.5904 | [3][6] |

Spectroscopic Analysis

2.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band from the azide group.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2100 | Azide (N₃) asymmetric stretch (νas) | Strong, Sharp |

| ~3060 | Aromatic C-H stretch | Medium |

| ~2930 | Aliphatic C-H stretch | Weak-Medium |

| ~1580, ~1480 | Aromatic C=C stretch | Medium |

| ~740, ~690 | C-H out-of-plane bend (monosubstituted) | Strong |

The presence of the intense peak around 2100 cm⁻¹ is definitive evidence for the successful incorporation of the azide moiety.[7][8]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. While a publicly available, peer-reviewed spectrum is not readily accessible, the expected chemical shifts can be reliably predicted based on the electronic environment of the protons and carbons.

¹H NMR (Predicted):

-

δ ~7.2-7.5 ppm (multiplet, 5H): These signals correspond to the five protons on the phenyl ring.

-

δ ~4.5-5.0 ppm (singlet, 2H): This singlet represents the two protons of the methylene group (-SCH₂N₃). Its downfield shift is due to the deshielding effects of both the adjacent sulfur atom and the electronegative azide group.

¹³C NMR (Predicted):

-

δ ~135-138 ppm: Quaternary carbon of the phenyl ring attached to sulfur.

-

δ ~128-130 ppm: Carbons of the phenyl ring (CH).

-

δ ~50-55 ppm: Methylene carbon (-SCH₂N₃).

2.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern, further corroborating its structure.

-

Molecular Ion (M⁺): A peak at m/z ≈ 165 corresponding to the molecular weight of the compound [C₇H₇N₃S]⁺ is expected.

-

Key Fragmentation: A characteristic fragmentation pathway for aryl azides is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da.[9] This results in a prominent fragment ion.

Section 3: Handling, Storage, and Applications

Safe Handling and Storage

-

Handling: Always handle in a chemical fume hood.[5] Avoid contact with skin and eyes.[5] Keep away from heat, sparks, and open flames.[5] Ground all equipment to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperature is 2-8°C.[6] Keep away from incompatible materials, especially strong acids.[5]

Core Reactivity and Applications

The synthetic utility of this compound stems primarily from the reactivity of its azide group.

-

Click Chemistry: It is an excellent reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. It reacts with terminal alkynes to regioselectively form 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[3]

-

Amination Reagent: The molecule can be used to introduce an amino group, as the azide can be reduced to a primary amine under various conditions.[3]

Conclusion

This compound is a synthetically powerful reagent whose preparation and characterization are well within the capabilities of a standard organic chemistry laboratory. The two-step synthesis from thioanisole is efficient and reliable. A thorough characterization, combining the analysis of its physical properties with spectroscopic data from IR, NMR, and MS, provides unequivocal confirmation of the product's identity and purity. Adherence to strict safety protocols is paramount when handling the hazardous reagents and the potentially energetic final product. Its established role in click chemistry and as an aminating agent ensures its continued relevance in modern organic synthesis.

References

An In--Depth Technical Guide to Azidomethyl Phenyl Sulfide (CAS 77422-70-9): Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction

Azidomethyl phenyl sulfide, identified by CAS Number 77422-70-9, is a versatile and highly reactive organic reagent that has garnered significant attention in the fields of synthetic chemistry and drug discovery. Its unique structure, combining a reactive azide moiety with a stabilizing phenylthio group, makes it a powerful tool for introducing nitrogen-containing functionalities into complex molecules. This guide provides an in-depth exploration of its physicochemical properties, a detailed protocol for its synthesis, a mechanistic analysis of its key reactions, and critical safety information for its handling. For researchers, particularly those in pharmaceutical and materials science, understanding the capabilities of this reagent is essential for the development of novel molecular entities and efficient synthetic pathways. The thioether component is of particular interest, as sulfur-containing scaffolds are prevalent in a wide array of FDA-approved drugs, highlighting the relevance of this building block in medicinal chemistry.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory.

Molecular Structure and Identification

The structure of this compound features a methylene bridge connecting a phenylthio (C₆H₅S–) group and an azide (–N₃) group. This combination imparts a unique reactivity profile, which will be discussed in later sections.

Caption: Figure 1. Structure of this compound

Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 77422-70-9 | [2][3] |

| Molecular Formula | C₇H₇N₃S | [2][3] |

| Molecular Weight | 165.22 g/mol | [2][3] |

| Appearance | Colorless to light-gold liquid | |

| Boiling Point | 104-105 °C / 5 mmHg | [3][4] |

| Density | 1.168 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.5904 | [3][4] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [3] |

| Synonyms | Phenylthiomethyl azide, [(Azidomethyl)thio]benzene | [3] |

| InChI Key | KIQGRMGPIMCXSC-UHFFFAOYSA-N | [2] |

| SMILES | [N-]=[N+]=NCSc1ccccc1 | [2] |

Predicted Spectroscopic Profile

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the very strong, sharp absorption band of the azide group's asymmetric stretch (νₐₛ(N₃)).

-

~2100 cm⁻¹ (very strong, sharp): Asymmetric N=N=N stretch. This is the most prominent and diagnostic peak for an azide.[5][6]

-

~3060-3080 cm⁻¹ (weak-medium): Aromatic C-H stretch.

-

~2930-2960 cm⁻¹ (weak): Aliphatic C-H stretch from the methylene (-CH₂-) group.

-

~1580 cm⁻¹ & ~1480 cm⁻¹ (medium-strong): Aromatic C=C stretching vibrations.[7]

-

~1250 cm⁻¹ (medium): Symmetric N=N=N stretch, often weaker than the asymmetric stretch.

-

~740 & ~690 cm⁻¹ (strong): C-H out-of-plane bending for a monosubstituted benzene ring.[2]

¹H NMR Spectroscopy: The proton NMR spectrum should be relatively simple and highly informative.

-

δ 7.2-7.5 ppm (multiplet, 5H): Protons of the phenyl (C₆H₅) group. The exact shifts and splitting will depend on the solvent, but they will reside in the typical aromatic region.[4][8]

-

δ ~4.5-5.0 ppm (singlet, 2H): Protons of the methylene (-SCH₂N₃) group. This singlet would be deshielded due to the adjacent electron-withdrawing sulfur and azide groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide a clear fingerprint of the carbon framework.

-

δ 125-135 ppm: A set of 4 peaks corresponding to the carbons of the phenyl ring. The ipso-carbon attached to sulfur will be distinct from the ortho, meta, and para carbons.[9][10]

-

δ ~50-60 ppm: A single peak for the methylene carbon (-SCH₂N₃). Its chemical shift is influenced by the electronegativity of the adjacent sulfur and nitrogen atoms.[11]

Mass Spectrometry (Electron Ionization - EI): The mass spectrum provides crucial information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 165 is expected for the molecular ion.[12]

-

Key Fragmentation: The most prominent initial fragmentation is the loss of a dinitrogen molecule (N₂), which is characteristic of many organic azides. This would result in a significant fragment at m/z = 137 (M - 28).[13] Further fragmentation could involve the loss of the entire azidomethyl group or cleavage of the phenyl-sulfur bond.[14]

Synthesis and Purification

The most common laboratory preparation of this compound involves a two-step, one-pot procedure starting from thioanisole (methyl phenyl sulfide). This method is efficient and utilizes readily available reagents.

Synthesis Workflow

Caption: Figure 2. Synthesis of this compound

Detailed Experimental Protocol

Causality: This protocol is based on the radical chlorination of the methyl group of thioanisole, followed by a nucleophilic substitution with azide. Sulfuryl chloride is an effective reagent for the selective free-radical chlorination of activated C-H bonds, such as those adjacent to a sulfur atom. The resulting α-chloro sulfide is a potent electrophile, perfectly primed for an Sₙ2 reaction. Sodium azide serves as an excellent nucleophile, and a polar aprotic solvent like acetonitrile is chosen to enhance its nucleophilicity while readily dissolving the reactants.

Materials:

-

Thioanisole (Methyl Phenyl Sulfide)

-

Sulfuryl Chloride (SO₂Cl₂)

-

Sodium Azide (NaN₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Chlorination: To a solution of thioanisole (1.0 eq) in anhydrous CCl₄ or CH₂Cl₂ at 0 °C under an inert atmosphere (N₂ or Ar), add sulfuryl chloride (1.0-1.1 eq) dropwise. The reaction is often initiated with a radical initiator like AIBN or by exposure to UV light and is typically complete within a few hours.

-

Work-up (Intermediate): The reaction mixture is carefully quenched with water and the organic layer is washed with saturated NaHCO₃ solution and brine. The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. Caution: The intermediate, α-chloromethyl phenyl sulfide, is a lachrymator and should be handled with extreme care in a fume hood. It is often used immediately without further purification.

-

Azide Substitution: The crude α-chloromethyl phenyl sulfide is dissolved in anhydrous acetonitrile. Sodium azide (1.2-1.5 eq) is added, and the mixture is stirred at room temperature. The reaction progress can be monitored by TLC.

-

Final Work-up and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is redissolved in an organic solvent like diethyl ether or ethyl acetate, washed with water and brine, and dried over anhydrous MgSO₄.

-

Purification: The solvent is removed, and the crude product is purified by vacuum distillation (bp 104-105 °C at 5 mmHg) behind a blast shield.[15]

Chemical Reactivity and Mechanistic Insights

This compound is a versatile reagent primarily utilized for its azide functionality in cycloadditions and as an electrophilic aminating agent.

Azide-Alkyne "Click" Cycloaddition

The azide group is a key participant in one of the most powerful reactions in modern chemistry: the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry".[16] This reaction forms a stable 1,2,3-triazole ring, a scaffold of great importance in medicinal chemistry.

Mechanism: The reaction between an azide and a terminal alkyne can be conducted thermally, but this often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers. The copper(I)-catalyzed variant (CuAAC) is highly efficient, proceeds under mild, often aqueous conditions, and provides exclusively the 1,4-disubstituted triazole.[17]

Caption: Figure 3. Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Significance in Drug Development: The CuAAC reaction is exceptionally reliable and tolerant of a vast array of functional groups. This allows for the rapid synthesis of compound libraries and the late-stage functionalization of complex drug candidates. Triazole rings act as stable, rigid linkers and can serve as bioisosteres for amide bonds, often improving the pharmacokinetic properties of a molecule.[7][16]

Electrophilic Amination of Organometallics

This compound serves as an efficient electrophilic aminating agent, reacting with nucleophilic carbanions, such as those from Grignard reagents (R-MgX), to form primary amines after a hydrolysis step.[18]

Mechanism and Rationale: This reaction provides a powerful alternative to traditional amination methods.[19] The Grignard reagent attacks the terminal, electrophilic nitrogen of the azide. This forms a triazene intermediate. The phenylthio group is crucial here; it stabilizes the molecule and acts as a good leaving group in subsequent steps. The resulting triazene can be hydrolyzed under mild acidic conditions to yield the corresponding primary amine.

Caption: Figure 4. Electrophilic Amination using this compound

Field-Proven Insight: This method is particularly valuable for synthesizing sterically hindered anilines or amines where traditional Sₙ2 reactions with ammonia equivalents would fail.[18] The regiochemistry is dictated by the position of the organometallic species, allowing for the preparation of isomers that are difficult to access via electrophilic aromatic substitution.[18][20]

Handling, Storage, and Safety

Organic azides are energetic compounds and must be handled with appropriate caution.[11] Their reactivity is what makes them useful, but it also presents potential hazards.

Hazard Profile

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| (Unclassified) | Potential for explosive decomposition with heat or shock |

Safe Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and chemical safety goggles. Work should be conducted in a certified chemical fume hood.[21]

-

Avoiding Shock and Heat: Low molecular weight organic azides can be sensitive to shock and heat. Avoid using metal spatulas for transfers; plastic or ceramic spatulas are recommended.[22] Distillation must be performed at reduced pressure and temperatures kept below 110 °C, always behind a blast shield.[15]

-

Chemical Incompatibilities: Azides are incompatible with strong acids (can form highly toxic and explosive hydrazoic acid), strong bases, and strong oxidizing agents. Avoid contact with metals like copper, lead, and mercury, which can form highly sensitive metal azides.[22] Halogenated solvents like dichloromethane should be avoided in reactions with azides, as they can form dangerously unstable diazidomethane.

-

Storage: Store this compound in a tightly sealed, amber-colored container under an inert atmosphere (nitrogen or argon). It should be kept refrigerated at 2-8 °C and away from light and heat sources.[3]

-

Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled waste container. Never mix azide waste with acidic waste streams.[21]

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable building block in programs focused on discovering and developing new therapeutic agents.

-

Synthesis of Bioactive Heterocycles: The azide functionality is a gateway to a vast range of nitrogen-containing heterocycles. Its most prominent use is in the synthesis of 1,2,3-triazoles via click chemistry, which are found in numerous bioactive compounds, including antivirals, antibacterials, and kinase inhibitors.

-

Role of the Thioether Moiety: The phenyl sulfide group is more than just a stabilizing appendage. Thioethers are a common structural motif in pharmaceuticals, representing about 8.8% of sulfur-containing drugs. They can influence a molecule's conformation, lipophilicity, and metabolic profile. Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, providing analogues with different polarity and hydrogen-bonding capabilities, a common strategy in lead optimization.[9]

-

Complex Molecule Synthesis: As an efficient aminating reagent, it has been used in the total synthesis of complex natural products and their analogues, such as intermediates for ergot alkaloids and the antibiotic streptovaricin D.[18] This demonstrates its utility in constructing intricate molecular architectures where the precise introduction of a nitrogen atom is critical.

Conclusion

This compound (CAS 77422-70-9) is a reagent of significant utility for the modern synthetic chemist. Its dual functionality allows for reliable participation in high-value transformations such as copper-catalyzed click chemistry and electrophilic amination. While its energetic nature demands rigorous safety protocols, its strategic application enables the efficient construction of complex nitrogenous compounds and thioethers, both of which are privileged scaffolds in drug design and materials science. This guide serves as a comprehensive resource for researchers looking to harness the synthetic potential of this powerful chemical tool.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. BENZYL PHENYL SULFIDE(831-91-4) 13C NMR spectrum [chemicalbook.com]

- 7. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. csustan.edu [csustan.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 16. mdpi.com [mdpi.com]

- 17. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

- 20. rsc.org [rsc.org]

- 21. rsc.org [rsc.org]

- 22. Visualizer loader [nmrdb.org]

A Technical Guide to the Mechanistic Versatility of Azidomethyl Phenyl Sulfide in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Azidomethyl phenyl sulfide (C₆H₅SCH₂N₃) is a multifaceted reagent in organic synthesis, prized for the unique and potent reactivity imparted by its dual functional handles: the azide and the phenylthio groups. While its primary role is often associated with "click chemistry," its utility extends far beyond, serving as a versatile synthon for introducing crucial nitrogen-containing functionalities. This guide delves into the core mechanisms of action of this compound, providing field-proven insights into its application, from cycloaddition reactions to its foundational role as an electrophilic aminating agent. By understanding the causality behind its reactivity, researchers can fully leverage this powerful tool for the synthesis of complex molecular architectures.

Part 1: Foundational Knowledge: Synthesis, Properties, and Handling

A thorough understanding of the reagent's preparation, physical characteristics, and safety profile is paramount for its effective and safe implementation in any synthetic workflow.

Synthesis and Physicochemical Properties

The standard laboratory preparation of this compound is a robust two-step process commencing from the readily available thioanisole.[1][2] The procedure involves an initial α-chlorination followed by a nucleophilic substitution.

Experimental Protocol: Laboratory Synthesis of this compound [1][2]

-

Step 1: α-Chlorination of Thioanisole.

-

To a solution of thioanisole (1.0 eq) in a dry, inert solvent such as carbon tetrachloride, add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

-

Upon completion, carefully remove the solvent under reduced pressure to yield the crude α-chloro sulfide intermediate, chloromethyl phenyl sulfide. Use this intermediate directly in the next step without further purification.

-

-

Step 2: Azide Substitution.

-

Dissolve the crude chloromethyl phenyl sulfide in a polar aprotic solvent like acetonitrile.

-

Add sodium azide (NaN₃) (1.5 eq) to the solution.

-

Heat the mixture to reflux (approximately 80-85 °C) and stir for 3-4 hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale gold liquid.

-

Data Presentation: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 77422-70-9 | [1] |

| Molecular Formula | C₇H₇N₃S | [1][3] |

| Molecular Weight | 165.22 g/mol | [1][3] |

| Appearance | Colorless to pale gold liquid | [2][] |

| Boiling Point | 104-105 °C at 5 mmHg | [1][5] |

| Density | ~1.168 g/mL at 25 °C | [1][5] |

| Refractive Index (n²⁰/D) | 1.5904 | [1] |

| Storage Conditions | 2-8 °C, under inert atmosphere | [6] |

Critical Safety and Handling Protocols

The utility of this compound is matched by its potential hazards. Strict adherence to safety protocols is non-negotiable.

-

Explosion Hazard : Like many low molecular weight organic azides, this compound can decompose vigorously, and potentially explosively, upon heating or shock.[2] Distillation must be performed behind a blast shield at reduced pressure, keeping the bath temperature below 110 °C.[2]

-

Toxicity : The compound is harmful if swallowed, inhaled, or in contact with skin.[7] It is a skin and eye irritant.[7][8]

-

Handling : Always handle this reagent in a well-ventilated chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Incompatibilities : Avoid contact with strong acids, bases, and oxidizing agents.[2]

-

Reaction Byproducts : Reactions involving this reagent, particularly with organometallics, can form triazene intermediates, some of which are known carcinogens.[2] The sulfur-containing byproducts are often associated with a strong, disagreeable odor. Rinsing glassware with bleach can mitigate this.[2]

Part 2: The Core Mechanisms of Action

The synthetic power of this compound stems from its ability to engage in distinct, mechanistically diverse transformations, primarily leveraging the reactivity of the azide group or utilizing the entire molecule as a synthetic equivalent for aminomethyl synthons.

The Azide Moiety: A Linchpin for Cycloadditions

The terminal azide functionality makes this compound an excellent substrate for [3+2] cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1]

Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The catalytic cycle begins with the formation of a copper(I) acetylide intermediate from a terminal alkyne. This intermediate then coordinates with the azide of this compound. A subsequent intramolecular cyclization and rearomatization sequence yields the stable triazole ring and regenerates the copper(I) catalyst. This pathway is favored due to its high reliability, mild reaction conditions, and tolerance of a wide range of functional groups.

Caption: The catalytic cycle of the CuAAC reaction using this compound.

Beyond copper catalysis, ruthenium-based systems can be employed to access the alternative 1,5-disubstituted triazole regioisomer, providing complementary synthetic control.[9]

A Synthon for Electrophilic Amination: The Trost-Pearson Protocol

The foundational work by Trost and Pearson established this compound as a synthetic equivalent of the ⁺CH₂NH₂ synthon, enabling the electrophilic amination of nucleophiles.[1][10] This is particularly effective with organometallic reagents like Grignard reagents.

Mechanism: Amination of Grignard Reagents

The reaction proceeds via the addition of the organomagnesium compound across the N₂-N₃ bond of the azide, forming a transient triazene intermediate.[1] This intermediate is not isolated but is directly subjected to reduction (e.g., with lithium aluminum hydride) or hydrolysis to cleave the N-N bonds, ultimately liberating the desired primary amine. The phenylthiomethyl group serves as a crucial activating and stabilizing group that is cleaved during the workup.

Caption: Electrophilic amination of a Grignard reagent using this compound.

Experimental Protocol: Amination of a Grignard Reagent [2]

-

Prepare the Grignard reagent (R-MgX) from the corresponding alkyl/aryl halide and magnesium turnings in dry THF or diethyl ether under an inert atmosphere.

-

In a separate flask, dissolve this compound (1.0 eq) in dry THF and cool the solution to -78 °C.

-

Slowly add the prepared Grignard reagent (1.1 eq) to the solution of this compound. Maintain the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Caution: The following step involves a highly reactive reducing agent. Prepare a slurry of lithium aluminum hydride (LiAlH₄) (2.0 eq) in dry THF in another flask under an inert atmosphere.

-

Transfer the triazene-containing reaction mixture via cannula into the LiAlH₄ slurry at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting salts and wash thoroughly with an organic solvent.

-

Concentrate the filtrate and purify the crude product by chromatography or distillation to obtain the primary amine.

The Phenylthio Group: An Activatable Handle for Further Transformations

The phenylthio group is not merely a spectator. Its presence allows for further chemical manipulation, expanding the reagent's utility.

Mechanism: Staudinger Reaction

This compound readily participates in the Staudinger reaction. The azide reacts with a phosphine (e.g., triphenylphosphine) to form a phosphazide, which then loses dinitrogen (N₂) to generate a highly reactive aza-ylide intermediate. This intermediate can be trapped with an electrophile, most commonly a carbonyl compound or, in the case of the "traceless" Staudinger ligation, an intramolecular ester, to form a new amide bond. This transformation provides a mild and efficient route to amides from azides.[9]

Caption: The Staudinger reaction of this compound to form an amine.

Additionally, the sulfide can be oxidized to the corresponding sulfoxide or sulfone.[2] This modification dramatically alters the electronic properties of the molecule, turning the phenylsulfonylmethyl group into an excellent leaving group or a component of other named reactions, such as the Julia-Kocienski olefination.[]

Conclusion

This compound is a testament to the power of multifunctional reagents in organic chemistry. Its mechanisms of action are diverse and robust, offering reliable pathways for molecular construction. As a key player in cycloaddition reactions, it enables the rapid assembly of complex heterocyclic scaffolds. As a synthon for electrophilic amination, it provides a direct route to primary amines from organometallic precursors. Finally, the inherent reactivity of both the azide and the activatable phenylthio group ensures its continued relevance and application in the synthesis of novel compounds for research, materials science, and drug development. A comprehensive understanding of these underlying mechanisms is the key to unlocking its full synthetic potential.

References

- 1. This compound (77422-70-9) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 叠氮甲基苯基硫醚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. fishersci.com [fishersci.com]

- 9. Phenylthiomethyl Glycosides: Convenient Synthons for the Formation of Azidomethyl and Glycosylmethyl Glycosides and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Versatile Synthon: A Deep Dive into Azidomethyl Phenyl Sulfide for Primary Amine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic introduction of a primary amine (NH2) group is a cornerstone of molecular design, particularly in the development of pharmaceuticals and other bioactive compounds. The quest for efficient and versatile reagents that can act as a synthetic equivalent, or "synthon," for the NH2 group has led to the development of numerous methodologies. Among these, azidomethyl phenyl sulfide has emerged as a powerful and versatile tool, offering a unique combination of stability, reactivity, and broad functional group tolerance. This technical guide provides a comprehensive overview of this compound, from its fundamental principles to its practical applications, empowering researchers to leverage its full potential in their synthetic endeavors.

The Genesis and Physicochemical Profile of a Powerful Synthon

This compound, with the chemical formula C7H7N3S, is an organosulfur compound featuring a phenylthio group attached to an azidomethyl moiety.[1][2] This unique structural arrangement underpins its utility as an effective electrophilic aminating agent.

Synthesis and Physicochemical Properties

The standard laboratory preparation of this compound is a two-step process commencing with thioanisole. The initial step involves the chlorination of thioanisole using sulfuryl chloride to yield an α-chloro sulfide intermediate.[3] This intermediate is then subjected to a nucleophilic substitution reaction with sodium azide in a suitable solvent like acetonitrile to afford the final product.[3]

Table 1: Physicochemical Properties of this compound [4][][6]

| Property | Value |

| CAS Number | 77422-70-9 |

| Molecular Formula | C7H7N3S |

| Molecular Weight | 165.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 104-105 °C at 5 mmHg |

| Density | 1.168 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5904 |

| Storage Temperature | 2-8°C |

The Core Reactivity: A Gateway to Primary Amines

The power of this compound as an NH2 synthon lies in its ability to react with a wide range of carbon nucleophiles. The reaction proceeds via the nucleophilic attack at the methylene carbon, displacing the phenylthio group and forming a new carbon-azide bond. The resulting azide can then be readily reduced to the desired primary amine.

Caption: General reaction pathway for primary amine synthesis.

Reaction with Organometallic Reagents

This compound reacts cleanly with a variety of organometallic reagents, including Grignard reagents (RMgX) and organolithium reagents (RLi).[7][8] This provides a direct and efficient route for the amination of aryl, vinyl, and alkyl systems. The reaction is particularly useful for the synthesis of sterically hindered amines, which can be challenging to prepare using traditional methods.

Reaction with Enolates and Other Carbon Nucleophiles

The electrophilicity of this compound extends to softer carbon nucleophiles such as enolates derived from ketones, esters, and other carbonyl compounds. This allows for the direct α-amination of these substrates, providing access to valuable α-amino acid derivatives and other nitrogen-containing building blocks.

Experimental Protocols: A Practical Guide

The successful application of this compound hinges on robust and reproducible experimental procedures. This section provides detailed protocols for its synthesis and a general procedure for its use in amination reactions.

Synthesis of this compound

Materials:

-

Chloromethyl phenyl sulfide

-

Sodium azide (NaN3)

-

Anhydrous acetonitrile (CH3CN)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware with reflux condenser

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add chloromethyl phenyl sulfide (1.0 eq).

-

Add anhydrous acetonitrile to dissolve the sulfide.

-

Carefully add sodium azide (1.1-1.5 eq) to the stirred solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford pure this compound.

General Procedure for the Amination of a Grignard Reagent

Materials:

-

Aryl or alkyl halide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

This compound

-

Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

-

Aqueous workup solutions (e.g., saturated NH4Cl, HCl)

Procedure:

Step 1: Formation of the Grignard Reagent

-

In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent from the corresponding halide and magnesium turnings in anhydrous ether or THF.

Step 2: Reaction with this compound

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of this compound (0.8-1.0 eq) in anhydrous ether or THF to the stirred Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC.

Step 3: Reduction of the Azide

-

Cool the reaction mixture to 0 °C.

-

Carefully add a solution or suspension of a suitable reducing agent (e.g., LiAlH4 in THF) to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the azide is fully consumed (monitored by TLC or IR spectroscopy).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting precipitate and wash with an organic solvent.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude amine by column chromatography or distillation.

Safety First: Handling Organic Azides

Organic azides are energetic compounds and must be handled with appropriate safety precautions to mitigate the risk of explosive decomposition.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

-

Fume Hood and Blast Shield: All manipulations of this compound and other organic azides should be performed in a well-ventilated fume hood, preferably behind a blast shield.

-

Avoid Heat, Shock, and Friction: Do not heat organic azides unnecessarily. Avoid grinding or subjecting them to shock or friction.

-

Metal Spatulas: Do not use metal spatulas to handle azides, as this can lead to the formation of shock-sensitive heavy metal azides. Use plastic or ceramic spatulas instead.

-

Scale: Whenever possible, work with small quantities of the reagent.

-

Quenching: Unreacted azide-containing solutions should be carefully quenched with a reducing agent (e.g., sodium nitrite under acidic conditions) before disposal.

A Comparative Perspective: this compound in the Landscape of NH2 Synthons

This compound offers several advantages over other electrophilic aminating agents.

Table 2: Comparison of Common Electrophilic Aminating Agents

| Reagent | Advantages | Disadvantages |

| This compound | Stable, versatile, reacts with a wide range of nucleophiles, product is a stable azide. | Azide functionality requires a separate reduction step; potential for explosive decomposition. |

| O-Acyl Hydroxylamines | Direct formation of N-acylated amines. | Can be unstable; may require specific activation. |

| Oxaziridines | Direct amination to the amine. | Can be difficult to prepare; may have limited substrate scope. |

| Azodicarboxylates | Effective for α-amination of carbonyls. | Often requires subsequent deprotection steps to reveal the primary amine. |

The choice of the optimal NH2 synthon will ultimately depend on the specific substrate, desired product, and overall synthetic strategy. However, the broad applicability and predictable reactivity of this compound make it a valuable and often preferred choice for the introduction of a primary amine group.

Conclusion: A Powerful Tool for Modern Synthesis

This compound has firmly established itself as a cornerstone reagent in the synthetic chemist's toolbox. Its ability to act as a reliable and versatile synthon for the primary amine group, coupled with its compatibility with a wide array of nucleophiles, makes it an indispensable tool for the construction of complex molecules. By understanding its synthesis, reactivity, and, most importantly, the necessary safety precautions, researchers can confidently employ this powerful reagent to accelerate their progress in drug discovery and the broader field of organic synthesis.

References

- 1. This compound (77422-70-9) for sale [vulcanchem.com]

- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound 95 77422-70-9 [sigmaaldrich.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanochemistry strikes again – A facile means for generating organolithium molecules | EurekAlert! [eurekalert.org]

Azidomethyl Phenyl Sulfide: A Comprehensive Technical Guide to Stability and Storage

For researchers, scientists, and drug development professionals, the reliable performance of reagents is paramount. Azidomethyl phenyl sulfide (C₆H₅SCH₂N₃) has emerged as a versatile building block in organic synthesis, notably in the realm of click chemistry and as a synthon for primary amines.[1] However, the inherent reactivity of the azide functional group necessitates a thorough understanding of its stability profile to ensure experimental reproducibility and, crucially, laboratory safety. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in established chemical principles and practical, field-proven insights.

The Chemical Nature and Inherent Reactivity of this compound

This compound is a low molecular weight organic azide. The stability of such compounds is largely dictated by the energetic azide moiety (–N₃). This functional group is prone to the extrusion of dinitrogen (N₂), a thermodynamically highly favorable process that can be initiated by thermal, photochemical, or mechanical energy.[2] The general rule of thumb for the stability of organic azides is related to the ratio of carbon and oxygen atoms to nitrogen atoms; a higher ratio generally imparts greater stability.[3]

The decomposition of organic azides typically proceeds through the formation of a highly reactive nitrene intermediate.[4] In the case of this compound, thermal or photochemical activation leads to the loss of N₂ and the generation of phenylthiomethylnitrene. This transient species can then undergo various reactions, including intramolecular rearrangements or intermolecular reactions with other species in the reaction mixture.

A plausible decomposition pathway for a similar compound, azidomethyl methyl sulfide, has been investigated and suggests that upon UV photodecomposition, the initially formed nitrene can lead to the formation of S-methyl-N-sulfenylmethanimine via a transient S-methylthiaziridine.[5] This provides a mechanistic framework for understanding the potential decomposition products of this compound.

Recommended Storage Conditions for Maintaining Integrity

To mitigate the risk of decomposition and ensure the long-term viability of this compound, adherence to stringent storage protocols is essential. The following conditions are recommended based on supplier data and the known chemistry of organic azides.[2][6][7]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration significantly reduces the rate of thermal decomposition. Storing at lower temperatures minimizes the kinetic energy of the molecules, making the extrusion of N₂ less likely. |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | While many organic azides are stable in the presence of air, storage under an inert atmosphere prevents potential oxidative side reactions and minimizes exposure to atmospheric moisture, which could potentially lead to hydrolysis under certain conditions. |

| Light | Amber or Opaque Container | Organic azides can be sensitive to light.[5] Photochemical decomposition can occur upon exposure to UV or even ambient laboratory light. An amber or opaque container is crucial to prevent photodegradation. |

| Container | Tightly Sealed Glass Bottle | A tightly sealed container prevents the ingress of moisture and oxygen. Glass is an inert material that is compatible with this compound. |

Long-Term Storage Considerations: For extended storage periods, it is advisable to aliquot the reagent into smaller, single-use quantities. This practice minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk material to the atmosphere each time it is used. While there is no definitive published long-term stability study for this compound at 2-8°C, adhering to these best practices will maximize its shelf life.

Thermal Stability Profile

It has been noted that similar low molecular weight organic azides can decompose, with the evolution of nitrogen gas, at temperatures around 120°C.[5] This underscores the importance of avoiding high temperatures during handling and purification.

Key Thermal Stability Parameters (Estimated and Inferred):

| Parameter | Value/Recommendation | Source/Rationale |

| Decomposition Temperature | ~120°C (for similar compounds) | [5] |

| Maximum Distillation Temperature | < 110°C (under reduced pressure) | [5] |

| Flash Point | 108 °C (closed cup) | [2] |

It is imperative to perform any distillations of this compound behind a blast shield and at reduced pressure to keep the temperature well below the decomposition point.

Photochemical Stability

Organic azides are known to be susceptible to photochemical decomposition.[5] The energy from ultraviolet (UV) or even visible light can be sufficient to induce the cleavage of the N-N₂ bond, leading to the formation of the corresponding nitrene.

While a specific quantum yield for the photodegradation of this compound has not been reported, a study on the closely related azidomethyl methyl sulfide demonstrated its decomposition upon UV irradiation.[5] This strongly suggests that this compound is also light-sensitive.

Practical Implications:

-

Reaction Setup: When using this compound in photochemical reactions where it is not the intended photo-absorber, it is crucial to shield the reaction vessel from ambient light.

-

Storage: As previously mentioned, storage in an amber or opaque container is non-negotiable.[5]

Chemical Compatibility and Incompatibilities

Understanding the chemical compatibility of this compound is essential for safe handling and for preventing unintended reactions.

Incompatible Substances:

-

Strong Acids: Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.

-

Strong Bases: Strong bases can promote decomposition or other unintended reactions.

-

Strong Oxidizing Agents: Oxidizing agents can react violently with the azide functional group.

Compatible Solvents (with precautions):

This compound is commonly used in a variety of organic solvents. However, the stability in these solvents can be influenced by factors such as purity, water content, and storage conditions.

-

Commonly Used Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are frequently employed in reactions involving this compound, such as click chemistry.[8]

-

Solvent Purity: It is crucial to use dry, high-purity solvents, as impurities can potentially catalyze decomposition. For instance, the stability of some compounds in DMSO can be affected by the presence of water.[9]

Experimental Protocols: Best Practices for Handling and Use

The following protocols outline best practices for handling this compound in a research setting. These are designed to be self-validating systems that prioritize safety and experimental integrity.

Protocol for Aliquoting and Storing this compound

Objective: To safely aliquot and store the reagent to maintain its stability and minimize the risk of contamination and degradation.

Materials:

-

This compound (as received)

-

Inert atmosphere glovebox or Schlenk line

-

Dry, nitrogen-flushed amber glass vials with PTFE-lined caps

-

Dry, clean syringes and needles

Procedure:

-

Inert Atmosphere: Perform all manipulations under a dry, inert atmosphere (nitrogen or argon).

-

Temperature Equilibration: Allow the stock bottle of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Aliquoting: Using a dry syringe, carefully transfer the desired volume of this compound into pre-labeled, nitrogen-flushed amber vials.

-

Sealing: Securely cap the vials. For added security, the caps can be wrapped with Parafilm.

-

Storage: Store the aliquoted vials at 2-8°C in a designated, clearly labeled secondary container.

Protocol for a Typical Click Reaction using this compound

Objective: To provide a general, safety-conscious protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

This compound

-

Alkyne-containing substrate

-

Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)

-

Ligand (e.g., TBTA)

-

Degassed solvent (e.g., DMSO/water, THF)

-

Reaction vessel (e.g., Schlenk flask)

Procedure:

-

Reagent Preparation: Dissolve the alkyne substrate, copper catalyst, and ligand in the degassed solvent in the reaction vessel under an inert atmosphere.

-

Addition of Azide: Slowly add the this compound to the reaction mixture via syringe.

-

Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Quenching: Upon completion, the reaction can be quenched by the addition of a suitable reagent. For small-scale reactions, dilution with a solvent followed by aqueous workup is common. For larger-scale reactions or to destroy excess azide, a cautious addition of a reducing agent like triphenylphosphine can be considered (this should be done with care as the reaction is exothermic).

Visualizing Stability and Decomposition

Key Factors Influencing Stability

The following diagram illustrates the primary factors that can negatively impact the stability of this compound.

Caption: Key external factors that can initiate the decomposition of this compound.

Proposed Photochemical Decomposition Pathway

This diagram outlines a plausible pathway for the photochemical decomposition of this compound, based on the mechanism proposed for a similar sulfide.[5]

Caption: A simplified representation of the proposed photochemical decomposition pathway.

Conclusion and Best Practices Summary

This compound is a valuable reagent whose utility is directly linked to its proper handling and storage. While inherently energetic, it can be used safely and effectively when its stability profile is respected.

Key Takeaways for Researchers:

-

Always Store Cold and Dark: The primary storage condition is 2-8°C in an amber, tightly sealed container, preferably under an inert atmosphere.

-

Avoid Heat: Be mindful of the potential for thermal decomposition, especially during purification. Keep temperatures below 110°C.

-

Chemical Incompatibilities are Critical: Avoid contact with strong acids, bases, and oxidizing agents.

-

Handle with Care: While not found to be shock-sensitive to a hammer strike, it is prudent to handle all organic azides with care, avoiding mechanical shock.[5]

-

Work Clean: Use pure, dry solvents to avoid introducing contaminants that could catalyze decomposition.

By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely incorporate this compound into their synthetic workflows, ensuring the integrity of their experiments and the safety of their laboratory environment.

References

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. This compound 95 77422-70-9 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 7. scientificlabs.com [scientificlabs.com]

- 8. interchim.fr [interchim.fr]

- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Azidomethyl Phenyl Sulfide: A Technical Guide

Introduction

Azidomethyl phenyl sulfide (CAS No. 77422-70-9) is a versatile organic reagent with significant applications in synthetic chemistry, particularly in the construction of complex nitrogen-containing molecules and in click chemistry. Its utility as a synthon for the aminomethyl group has been well-established. A thorough understanding of its spectroscopic properties is paramount for researchers in organic synthesis and drug development to ensure reaction monitoring, quality control, and structural elucidation of derived products. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles.

Molecular Structure and Key Features

This compound possesses a unique combination of functional groups: a phenylthio moiety and an azidomethyl group. This structure dictates its characteristic spectroscopic signatures.

Figure 1: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl group and the methylene protons adjacent to the sulfur and azide functionalities.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 4.52 | Singlet | 2H | Methylene protons (SCH₂) |

Expertise & Experience: The aromatic protons typically appear as a complex multiplet in the downfield region (7.20-7.50 ppm) due to the electron-withdrawing nature of the sulfide group and the complex splitting patterns. The methylene protons (SCH₂) are deshielded by the adjacent sulfur atom and the azide group, resulting in a characteristic singlet at approximately 4.52 ppm. The singlet nature of this peak is due to the absence of adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~125.0 - 135.0 | Aromatic carbons (C₆H₅) |

| 56.3 | Methylene carbon (SCH₂) |

Expertise & Experience: The aromatic carbons resonate in the typical downfield region. The exact chemical shifts of the individual aromatic carbons (ipso, ortho, meta, para) would require more detailed spectral analysis or computational prediction. The methylene carbon, flanked by the sulfur and azide groups, is observed at approximately 56.3 ppm. This chemical shift is influenced by the electronegativity of the neighboring sulfur and nitrogen atoms.

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for obtaining high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a single scan to check for signal intensity.

-

Set the appropriate spectral width, acquisition time, and relaxation delay. For quantitative measurements, a longer relaxation delay is necessary.

-

Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) is generally required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

An In-Depth Technical Guide to the Safe Handling of Azidomethyl Phenyl Sulfide

Prepared for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling precautions for Azidomethyl phenyl sulfide. As a Senior Application Scientist, this guide moves beyond a simple recitation of safety data sheet (SDS) points to offer a deeper, causality-driven understanding of the hazards associated with this reagent and the rationale behind the recommended handling procedures. The protocols described herein are designed as self-validating systems to ensure the highest degree of safety and experimental integrity.

Compound Identification and Physicochemical Properties

This compound (CAS No. 77422-70-9) is an organic azide utilized in synthetic chemistry, notably as a building block in "click chemistry" reactions.[1] Its structure incorporates both an azide functional group and a phenyl sulfide moiety, each contributing to its reactivity and hazard profile. A clear understanding of its fundamental properties is the first step in a robust safety assessment.

| Property | Value | Source |

| Chemical Formula | C₆H₅SCH₂N₃ | [1] |

| Molecular Weight | 165.22 g/mol | [1] |

| CAS Number | 77422-70-9 | [1] |

| Appearance | Not specified, likely a liquid | |

| Density | 1.168 g/mL at 25 °C | [1] |

| Boiling Point | 104-105 °C at 5 mmHg | [1] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.5904 | [1] |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and Comprehensive Risk Assessment

The primary hazards of this compound stem from the energetic nature of the azide group and its inherent toxicity. A dual-pronged risk assessment focusing on both toxicological and physical-reactivity dangers is mandatory.

Toxicological Hazards: A Cyanide-Class Toxin

Organic azides, as a class, present a significant toxicological risk. The azide anion (N₃⁻) is a potent inhibitor of cytochrome oxidase, an iron-containing respiratory enzyme, effectively halting cellular respiration in a manner analogous to cyanide.[2][3] This can lead to cellular asphyxiation.

-

Routes of Exposure: Inhalation of vapors, skin absorption, and ingestion are all potential routes of exposure.[4] The azide ion is readily absorbed through the skin.[5]

-

Symptoms of Exposure: Acute exposure to azides can provoke a rapid onset of symptoms, including rapid breathing, dizziness, headache, nausea, vomiting, rapid heart rate, and skin burns.[2][4] Severe exposure may lead to convulsions, low blood pressure, loss of consciousness, and respiratory failure, which can be fatal.[4]

Physical & Reactivity Hazards: The Explosive Potential of Organic Azides

All organic azides are potentially explosive and can decompose violently with the input of energy from external sources such as heat, light, friction, shock, or pressure.[6][7][8] The stability of a specific organic azide is critically dependent on its molecular structure.

Stability Assessment for this compound (C₇H₇N₃S):

Two key empirical rules help in assessing the stability of this molecule:

-

Carbon-to-Nitrogen Ratio (C/N): This ratio helps predict the sensitivity of an organic azide. For this compound, the ratio is calculated as follows:

-

Number of Carbon atoms = 7

-

Number of Nitrogen atoms = 3

-

C/N Ratio = 7/3 ≈ 2.33

-

Interpretation: Organic azides with a C/N ratio between 1 and 3 can often be synthesized but are considered potentially unstable. They should not be stored in pure form in large quantities and are best handled as dilute solutions (≤1 M) stored at low temperatures.[6][9]

-

-

The "Rule of Six": This guideline suggests that having at least six carbon atoms (or other similarly sized atoms) for each energetic functional group (like an azide) provides sufficient "ballast" to render the compound relatively safe to handle.[6]

-

Interpretation: this compound has 7 carbons for one azide group, satisfying this rule. However, the more conservative C/N ratio indicates that significant precautions are still necessary.

-

Incompatible Materials

The reactivity of the azide group makes this compound incompatible with a wide range of common laboratory chemicals. Contact with these substances can lead to the formation of highly toxic or dangerously explosive compounds.

| Incompatible Material Class | Specific Examples | Result of Incompatibility | Source |

| Acids | Hydrochloric acid, Sulfuric acid | Formation of hydrazoic acid (HN₃), a highly toxic and explosive gas. | [2][10] |

| Heavy Metals & their Salts | Copper, lead, mercury, zinc, brass fittings, metal spatulas | Formation of highly shock-sensitive and explosive heavy metal azides. | [6][8][10][11] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Can form extremely unstable di- and tri-azidomethane compounds. | [5][6][7][8] |

| Strong Oxidizing Agents | Nitric acid, Peroxides | Violent, potentially explosive reactions. | |

| Other Reagents | Carbon disulfide (CS₂), Bromine, Dimethyl sulfate | Can produce violently decomposable compounds. | [8][12] |

Safe Handling Protocols and Engineering Controls

A multi-layered approach combining engineering controls, personal protective equipment, and meticulous work practices is essential for mitigating the risks associated with this compound.

Mandatory Engineering Controls

The principle of "as low as reasonably achievable" (ALARA) exposure must be applied.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to contain toxic vapors and potential aerosols.[5][13]

-

Blast Shield: Given the explosive potential highlighted by the C/N ratio analysis, the use of a portable blast shield inside the fume hood is required for all reactions involving this compound.[5][11] The sash of the fume hood should also be kept at the lowest possible position.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier of defense and must be worn at all times.

| PPE Category | Specification | Rationale | Source |

| Body Protection | Flame-resistant lab coat | Protects against splashes and provides a layer of fire resistance. | [5] |

| Hand Protection | Double-gloving with nitrile gloves (min. 0.11mm thickness). For larger scales or higher risk of contact, a Silver Shield™ glove underneath the outer nitrile glove is recommended. | Protects against skin absorption of this highly toxic compound. | [5][14][15] |

| Eye Protection | ANSI Z87.1-compliant chemical safety goggles and a full-face shield. | Protects against splashes and potential explosive decomposition. | [5][12] |

Standard Operating Procedure for Handling

The following workflow must be adhered to for all operations involving this compound. The causality is clear: every step is designed to minimize energy input (heat, friction, shock) and prevent contact with incompatible materials.

Caption: Step-by-step workflow for handling this compound.

Storage and Waste Management

Improper storage or disposal of azides can lead to catastrophic incidents. These protocols are non-negotiable.

Storage Protocol

-

Temperature: Store in a refrigerator at the recommended 2-8°C.[1] All organic azides must be stored below room temperature and in darkness.[7]

-

Container: Use tightly sealed containers, preferably plastic or amber glass.[6] Ensure lids are not made of metal.[5]

-

Location: Store in a designated, clearly labeled area for azides. The storage location must be separate from incompatible materials, especially acids and metals.[16]

-

Labeling: All containers must be clearly labeled with the compound name and a warning of its toxic and explosive hazards.

Waste Disposal and Decontamination

Azide waste is considered extremely hazardous and must be handled with the utmost care.[5]

-

NEVER Down the Drain: Under no circumstances should this compound or any azide-containing solution be poured down the drain. It can react with lead or copper pipes to form highly explosive metal azides.[10][12][14]

-

Segregation is Key: All waste streams contaminated with azides (including solvents, reaction mixtures, contaminated paper towels, gloves, and pipette tips) must be collected in a dedicated, clearly labeled, non-metal hazardous waste container.[5][6][17] This waste must be kept separate from all other waste streams, especially acidic waste.[5][17]

-

Decontamination/Quenching: For deactivating residual amounts in reaction flasks, a carefully controlled quenching procedure can be used. A common method involves the slow, portion-wise addition of a freshly prepared solution of sodium nitrite in dilute acid (e.g., 20% sodium nitrite in dilute HCl) to the azide solution, which must be done in a fume hood with vigorous stirring.[14][16] This reaction produces toxic nitrogen oxide gases and must be performed by trained personnel with extreme caution.

-

Professional Disposal: All sealed azide waste containers must be disposed of through a licensed hazardous waste disposal program.[6][18]

Caption: Decision process for the safe management of azide-containing waste.

Emergency Procedures

Immediate and correct response to an emergency can prevent serious injury.

Accidental Exposure

-

Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14][15]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14][18]

-

Inhalation: Move the affected person to fresh air immediately. Seek immediate medical attention.[14][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][16]

-

Action for Responders: Always provide the Safety Data Sheet (SDS) to the medical team.[14]

Spill Response

-

Small Spill (contained within a fume hood):

-

Alert others in the immediate area.

-

Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite (do not use combustible materials).[12][15]

-

Carefully sweep up the absorbed material using non-metal, non-sparking tools and place it in the designated azide waste container.[12][15]

-

Wipe the spill area thoroughly with a cloth dampened with a basic soap and water solution (pH > 9).[14][16] Place the cloth in the azide waste container.

-

-

Large Spill (outside of a fume hood or unmanageable):

-

Do NOT attempt to clean it up.[5]

-

Evacuate the area immediately, alerting all personnel.[5][15]

-

Close the laboratory doors and prevent entry.

-

Call emergency responders (e.g., 911) and your institution's Environmental Health & Safety (EH&S) department.[5][15]

-

Remain at a safe distance to provide information to the emergency response team.

-

References

- 1. This compound 95 77422-70-9 [sigmaaldrich.com]

- 2. research.wayne.edu [research.wayne.edu]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. ucd.ie [ucd.ie]

- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 9. uvic.ca [uvic.ca]

- 10. ChemNote: Azides | ChemSee [chemsee.com]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. safety.duke.edu [safety.duke.edu]

- 13. uthsc.edu [uthsc.edu]

- 14. chemistry.unm.edu [chemistry.unm.edu]

- 15. campus.kennesaw.edu [campus.kennesaw.edu]

- 16. - Division of Research Safety | Illinois [drs.illinois.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ehs.yale.edu [ehs.yale.edu]

Azidomethyl Phenyl Sulfide: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application as a Versatile Aminating Reagent

Abstract